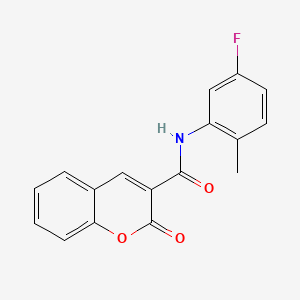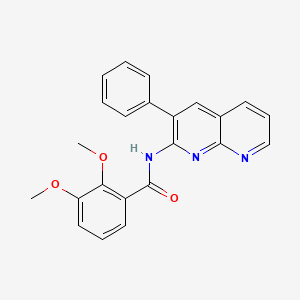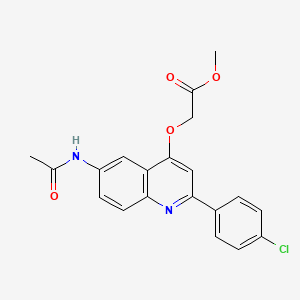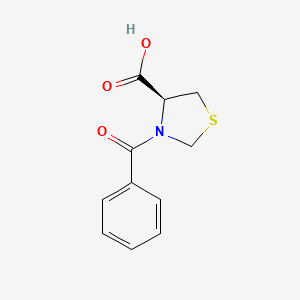
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the family of chromene derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways such as the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This compound has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and increase its yield. Another area of research is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new signaling pathways that can be targeted for the treatment of various diseases. Additionally, the potential applications of this compound in animal studies and clinical trials should be explored further to determine its efficacy and safety.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with 3-acetyl-4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonia to obtain the final product.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-6-7-12(18)9-14(10)19-16(20)13-8-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNHVATJXEMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)
![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![7-methyl-6-oxo-N-(2-(pyridin-4-yl)ethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2911089.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)

![1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2911093.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)



![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)